molecular formula C9H13Cl2N3 B2637005 (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride CAS No. 1357354-71-2

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride

Cat. No. B2637005
CAS RN: 1357354-71-2
M. Wt: 234.12
InChI Key: VFHXQIUZVUXLMV-XCUBXKJBSA-N
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Description

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride, also known as IPEDA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of imidazopyridine derivatives and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Imidazo[1,2-a]pyridine derivatives have shown promising DNA binding properties and cytotoxicity against cancer cell lines. Studies reveal that Cu(II) complexes of tridentate ligands based on imidazo[1,2-a]pyridine frameworks demonstrate strong DNA binding affinity and induce minor structural changes in DNA. These complexes also exhibit notable cytotoxicity towards different cancer cell lines, with IC50 values ranging between 37 and 156 μM, suggesting their potential in cancer therapy (Kumar et al., 2012).

Regiospecific Synthesis

The regiospecific synthesis of imidazo[1,2-a]pyridines and related structures is crucial for exploring their diverse biological activities. Techniques have been developed to achieve regiospecificity in yields ranging from 35-92%, showcasing the synthetic versatility of these compounds for further pharmacological exploration (Katritzky, Xu, & Tu, 2003).

Electrochemical Synthesis

Innovative electrochemical methods have been employed for the synthesis of acyl-functionalized imidazo[1,5-a]pyridines, demonstrating the efficiency of electrochemical reactions in generating pharmacologically relevant moieties in a single step. This approach underscores the potential for rapid synthesis of complex imidazo[1,2-a]pyridine derivatives (Wang et al., 2022).

Synthetic Routes and Chemical Probes

Imidazo[1,2-a]pyridine derivatives have been synthesized as potential probes for studying peripheral benzodiazepine receptors using SPECT imaging. This application highlights the compound's significance in neurology and diagnostic imaging, demonstrating its utility beyond traditional pharmacological contexts (Katsifis et al., 2000).

Magnetic and Structural Properties

Research into the structural and magnetic properties of hydrochloride crystals based on imidazo[1,2-a]pyridine derivatives has provided insights into their electronic and magnetic behaviors. These studies contribute to the understanding of the material sciences aspects of these compounds, potentially leading to novel applications (Yong, Zhang, & She, 2013).

properties

IUPAC Name

(1R)-1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-11-9-4-2-3-5-12(8)9;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHXQIUZVUXLMV-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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